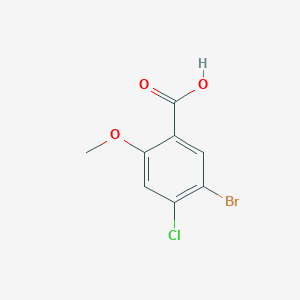

5-Bromo-4-chloro-2-methoxybenzoic acid

CAS No.: 95383-17-8

Cat. No.: VC2082317

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95383-17-8 |

|---|---|

| Molecular Formula | C8H6BrClO3 |

| Molecular Weight | 265.49 g/mol |

| IUPAC Name | 5-bromo-4-chloro-2-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | DLTGYPSSHXBNQG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |

Introduction

Chemical Properties and Structure

5-Bromo-4-chloro-2-methoxybenzoic acid is characterized by its molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol. The compound features a benzoic acid core with three substituents: a bromine atom at position 5, a chlorine atom at position 4, and a methoxy group at position 2.

Physical and Chemical Characteristics

The compound exists as a crystalline solid under standard conditions. Its structure contains an aromatic ring with multiple substituents that influence its reactivity and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

| CAS Number | 95383-17-8 |

| IUPAC Name | 5-bromo-4-chloro-2-methoxybenzoic acid |

| InChI | InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |

| InChI Key | DLTGYPSSHXBNQG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)Cl |

Structural Features

The compound's structure contains several important features:

-

A benzoic acid moiety with a carboxylic acid group (COOH)

-

A methoxy group (OCH₃) at the ortho position to the carboxylic acid

-

A bromine substituent at the meta position relative to the carboxylic acid

-

A chlorine substituent at the para position relative to the carboxylic acid

The presence of these substituents creates a unique electronic environment that influences the compound's reactivity in various chemical transformations.

Synthesis Methods

Comparative Synthetic Strategies

Similar compounds like 2-bromo-5-methoxybenzoic acid can be synthesized through bromination of m-methoxybenzoic acid. According to patent literature, this can be achieved using brominating agents under specific conditions:

"The invention provides a synthetic method of 2-bromo-5-methoxybenzoic acid, which comprises the following steps: dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, and carrying out bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst and sulfuric acid to obtain a 2-bromo-5-methoxybenzoic acid reaction solution" .

Similar approaches with modified conditions could potentially be adapted for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid, with additional steps to introduce the chlorine substituent.

| Reagent Type | Examples | Function |

|---|---|---|

| Brominating Agents | N-bromosuccinimide, Bu₄NBr₃, Bromine | Introduction of bromine |

| Chlorinating Agents | N-chlorosuccinimide, Sulfuryl chloride | Introduction of chlorine |

| Solvents | Dichloromethane, Chloroform | Reaction medium |

| Catalysts | Red phosphorus, Potassium bromide | Facilitate halogenation |

| Acids | Sulfuric acid | Activation of halogenating agents |

The patent literature mentions: "The bromination reagent comprises one or more of N-bromosuccinimide, dibromohydantoin and bromine; the mass ratio of the m-methoxybenzoic acid to the halogenated hydrocarbon solvent is 1 (0.5-20)" .

Chemical Reactivity

Nucleophilic Aromatic Substitution

The halogen substituents (bromine and chlorine) can potentially undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. This reactivity profile makes the compound valuable for further functionalization.

Carboxylic Acid Reactions

The carboxylic acid group can participate in various transformations including:

-

Esterification

-

Amide formation

-

Reduction to alcohols

-

Decarboxylation under appropriate conditions

Applications in Research and Industry

Research Applications

In research settings, compounds like 5-Bromo-4-chloro-2-methoxybenzoic acid can be used as:

-

Building blocks for complex organic molecules

-

Probes for investigating reaction mechanisms

-

Starting materials for synthesizing biologically active compounds

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds can be compared with 5-Bromo-4-chloro-2-methoxybenzoic acid:

| Compound | Structural Differences | Potential Impact on Reactivity |

|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | Different position of substituents | Altered regioselectivity in reactions |

| 5-Chloro-2-methoxybenzoic acid | Lacks bromine substituent | Reduced steric hindrance, different electronic effects |

| 1-Bromo-4-iodo-2-methoxybenzene | Contains iodine instead of chlorine, lacks carboxylic acid group | Different reactivity profile in coupling reactions |

| 2-Bromo-4-fluoro-1-methoxybenzene | Contains fluorine instead of chlorine, lacks carboxylic acid group | Different electronic properties, potentially increased metabolic stability |

Reactivity Differences

The RSC supporting information mentions reactions involving related compounds such as "5-chloro-2-methoxybenzoic acid" which undergoes bromination with Bu₄NBr₃ . Similar reactions could potentially be applied to 5-Bromo-4-chloro-2-methoxybenzoic acid with appropriate modifications.

Synthetic Utility

The presence of multiple functional groups in 5-Bromo-4-chloro-2-methoxybenzoic acid makes it potentially more versatile than simpler benzoic acid derivatives. The halogen substituents can serve as handles for further functionalization through various metal-catalyzed coupling reactions.

Analytical Characterization

Chromatographic Analysis

For purity determination and separation, techniques such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

would be commonly employed with appropriate stationary phases and mobile phases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume